molecular formula C4H2FIN2 B1315968 2-Fluoro-3-iodopyrazine CAS No. 206278-26-4

2-Fluoro-3-iodopyrazine

Cat. No.: B1315968
CAS No.: 206278-26-4
M. Wt: 223.97 g/mol
InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-iodopyrazine is a heterocyclic organic compound with the molecular formula C4H2FIN2. It consists of a pyrazine ring substituted with a fluorine atom at the 2-position and an iodine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodopyrazine typically involves the lithiation of fluoropyrazine followed by iodination. One common method includes the use of lithium tetramethylpiperidide (LTMP) as a base to deprotonate the fluoropyrazine, followed by the addition of iodine to introduce the iodine substituent at the 3-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale lithiation and iodination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-iodopyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Lithiation: LTMP is commonly used for lithiation.

    Iodination: Iodine is used to introduce the iodine substituent.

    Cross-Coupling Reagents: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodopyrazine is primarily related to its ability to participate in various chemical reactions due to the presence of both fluorine and iodine substituents. Fluorine, being a strong electron-withdrawing group, enhances the electrophilicity of adjacent carbons, while iodine, being a larger halogen, contributes to the steric properties of the molecule. These characteristics influence the reactivity and interaction of the compound with other molecules.

Comparison with Similar Compounds

  • 2-Fluoro-3-iodopyridine
  • 2-Fluoro-3-bromopyrazine
  • 2-Fluoro-3-chloropyrazine

Comparison: 2-Fluoro-3-iodopyrazine is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties.

Properties

IUPAC Name

2-fluoro-3-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDOFCZYQIJHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572070
Record name 2-Fluoro-3-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206278-26-4
Record name 2-Fluoro-3-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-iodopyrazine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-iodopyrazine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-iodopyrazine
Reactant of Route 4
2-Fluoro-3-iodopyrazine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-iodopyrazine
Reactant of Route 6
2-Fluoro-3-iodopyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.